5-Difluoromethoxy-isophthalic acid dimethyl ester
Overview
Description
5-Difluoromethoxy-isophthalic acid dimethyl ester is an organic compound with the molecular formula C11H10F2O5. It is a derivative of isophthalic acid, where the hydrogen atoms on the aromatic ring are substituted with difluoromethoxy and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethoxy-isophthalic acid dimethyl ester typically involves the difluoromethylation of isophthalic acid derivatives. One common method is the reaction of isophthalic acid dimethyl ester with difluoromethylating agents under specific conditions. The reaction often requires the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethoxy-isophthalic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoromethoxy-isophthalic acid, while reduction can produce difluoromethoxy-isophthalic alcohol .
Scientific Research Applications
5-Difluoromethoxy-isophthalic acid dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-isophthalic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The ester groups can be hydrolyzed to release active carboxylic acids, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-isophthalic acid dimethyl ester: Similar in structure but with a single fluorine atom instead of a difluoromethoxy group.
Dimethyl isophthalate: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
Uniqueness
5-Difluoromethoxy-isophthalic acid dimethyl ester is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in synthetic applications and potentially more effective in biological systems compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
dimethyl 5-(difluoromethoxy)benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O5/c1-16-9(14)6-3-7(10(15)17-2)5-8(4-6)18-11(12)13/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYNCIZKBWXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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